![molecular formula C26H19F3O3Sn B14175774 Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-22-2](/img/structure/B14175774.png)
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is a chemical compound known for its unique structure and properties It is composed of a stannane core bonded to a triphenyl group and a 2,4,5-trifluoro-3-methoxybenzoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation. The reaction can be represented as follows:
Ph3SnOH+C8H4ClF3O2→Ph3SnOCOC8H4F3OCH3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate safety and purity measures.
化学反应分析
Types of Reactions
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tin center.
Hydrolysis: In the presence of water, the ester linkage can be hydrolyzed to yield triphenyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as triphenyltin oxide.
Reduction Products: Such as triphenyltin hydride.
Hydrolysis Products: Triphenyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
科学研究应用
Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane involves its interaction with molecular targets through its stannane and benzoyl moieties. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The trifluoromethoxy group enhances the compound’s lipophilicity, potentially affecting its biological activity and membrane permeability.
相似化合物的比较
Similar Compounds
Triphenyltin Hydroxide: A precursor in the synthesis of Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane.
Triphenyltin Chloride: Another organotin compound with similar reactivity.
2,4,5-Trifluoro-3-methoxybenzoic Acid: A related compound with similar functional groups.
Uniqueness
This compound is unique due to the combination of its stannane core and the trifluoromethoxybenzoyl group
属性
CAS 编号 |
919299-22-2 |
|---|---|
分子式 |
C26H19F3O3Sn |
分子量 |
555.1 g/mol |
IUPAC 名称 |
triphenylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3C6H5.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h2H,1H3,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI 键 |
ZTBWEOHSJJRBSC-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


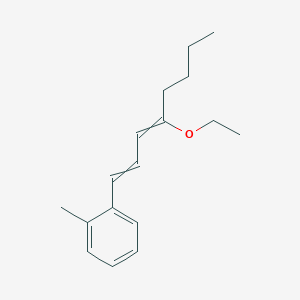
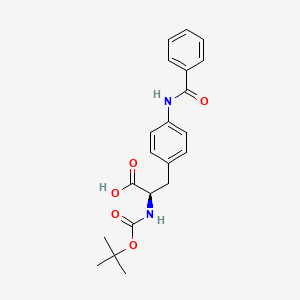


![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
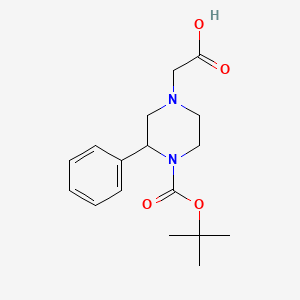
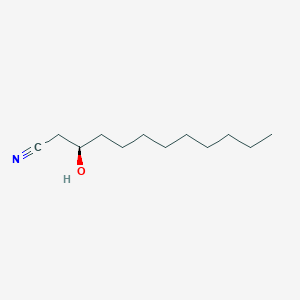
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
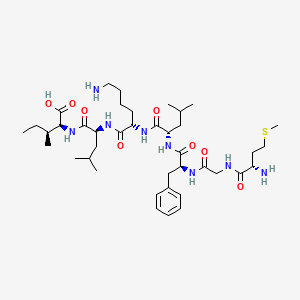
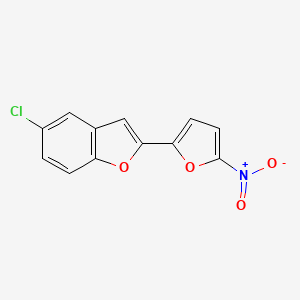
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
